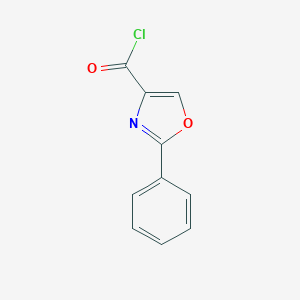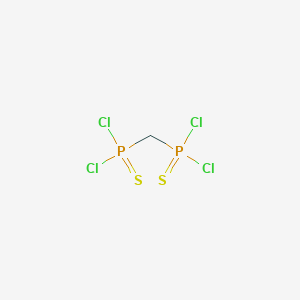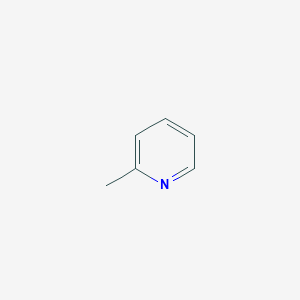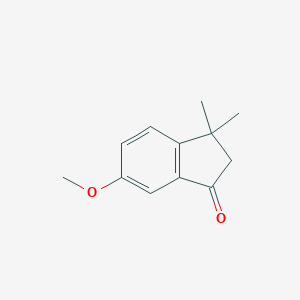
6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, also known as MDL-100,453, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of indenone derivatives and has been found to exhibit significant biological activity in various in vitro and in vivo models.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation : A study by Kumar et al. (2013) focused on synthesizing a library of novel compounds including 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one derivatives. These compounds showed antimycobacterial activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Two compounds demonstrated significant reduction in CFU in infected mouse macrophages and were active against non-replicating Mycobacterium tuberculosis under anaerobic conditions.
Chemical Synthesis Routes : Pal, Banik, and Ghatak (1992) described a synthetic route for similar compounds in their study titled "A facile synthetic route to 1,1-disubstituted 2,3-dihydro-1H-benz[f]indene-4,9-diones" (Pal, Banik, & Ghatak, 1992).
Structural Studies : Baddeley et al. (2017) conducted structural studies of similar compounds, focusing on crystal structures and Hirshfeld surface analysis (Baddeley et al., 2017).
Multireceptorial Binding Investigations : Berardi et al. (2001) investigated new derivatives of 3,3-dimethylpiperidine, including 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one derivatives. They explored sigma receptor subtypes structure-affinity relationships and tested the compounds in multireceptorial radioligand binding assays, revealing high sigma(1) affinity and interactions with EBP sites (Berardi et al., 2001).
Metabolites from Endophytic Fungi : Dai et al. (2006) isolated metabolites from the endophytic fungus Nodulisporium sp., including compounds structurally related to 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. These compounds exhibited herbicidal, antifungal, and antibacterial activities (Dai et al., 2006).
Propriétés
IUPAC Name |
6-methoxy-3,3-dimethyl-2H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-11(13)9-6-8(14-3)4-5-10(9)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDTWWGZZDDTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C1C=CC(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587750 | |
| Record name | 6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
1133-54-6 | |
| Record name | 6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



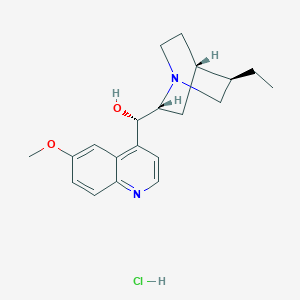
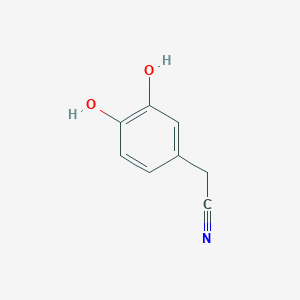

![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)
![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)


